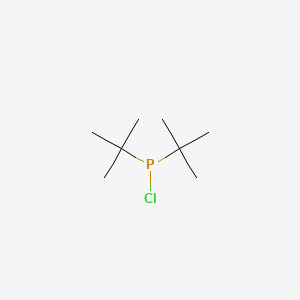

Di-tert-butylchlorophosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

ditert-butyl(chloro)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18ClP/c1-7(2,3)10(9)8(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRSZLVSRGTMIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160089 | |

| Record name | Phosphinous chloride, bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13716-10-4 | |

| Record name | Di-tert-butylchlorophosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13716-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphinous chloride, bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013716104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphinous chloride, bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Di-tert-butylchlorophosphine: A Technical Guide for Researchers

CAS Number: 13716-10-4

Di-tert-butylchlorophosphine , a sterically hindered organophosphorus compound, is a versatile reagent and ligand in organic synthesis. Its bulky tert-butyl groups impart unique steric and electronic properties, making it a valuable tool in modern catalysis, particularly in cross-coupling reactions. This technical guide provides an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid that is sensitive to air and moisture.[1][2] It is miscible with solvents like tetrahydrofuran.[1][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13716-10-4 | [2] |

| Molecular Formula | C₈H₁₈ClP | [1][2] |

| Molecular Weight | 180.66 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | 2-3 °C | [1][3] |

| Boiling Point | 191.6 °C at 760 mmHg; 48 °C at 3 mmHg | [1][5] |

| Density | 0.951 g/mL at 25 °C | [1][5] |

| Refractive Index (n₂₀/D) | 1.482 | [1][5] |

| Flash Point | 61.1 °C (142 °F) | [1][4] |

| Solubility | Miscible with tetrahydrofuran | [1][3] |

| Sensitivity | Air and moisture sensitive | [1][3] |

Reactivity and Stability

This compound is a reactive compound, primarily due to the phosphorus-chlorine bond. It is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1][3] Contact with water can lead to the liberation of toxic gas.

Its reactivity is characterized by:

-

Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, making it a useful precursor for the synthesis of other phosphine (B1218219) derivatives.

-

Ligand Formation: The lone pair of electrons on the phosphorus atom allows it to act as a ligand, coordinating to transition metals to form catalysts. The bulky tert-butyl groups create a sterically demanding environment around the metal center, which can influence the selectivity and efficiency of catalytic reactions.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of di-tert-butylphosphine (B3029888) with a chlorinating agent. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from Di-tert-butylphosphine

This procedure outlines the synthesis of this compound from di-tert-butylphosphine and octyl trichloroacetate (B1195264).

Materials:

-

Di-tert-butylphosphine (13.5 g, 92 mmol)

-

Octyl trichloroacetate (25.4 g, 92 mmol)

-

Three-necked round-bottomed flask

-

Thermometer

-

Addition funnel

-

Condenser

-

Nitrogen source

-

Short path distillation head

Procedure:

-

Charge a three-necked round-bottomed flask equipped with a thermometer, addition funnel, and condenser with di-tert-butylphosphine (13.5 g, 92 mmol) under a nitrogen atmosphere.

-

Heat the flask to 83-84 °C.

-

Slowly add octyl trichloroacetate (25.4 g, 92 mmol) dropwise over a period of 20 minutes.

-

After the addition is complete, continue stirring the reaction mixture at 70 °C for an additional 20 minutes. The reaction progress can be monitored by GC analysis to check for unreacted di-tert-butylphosphine.

-

Remove the addition funnel and equip the flask with a short path distillation head.

-

Distill the product under reduced pressure. Collect the fraction boiling at 48-52 °C / 3.2 mbar. This should yield this compound as a clear, colorless liquid (yield: ~13 g, 78.2%). The purity of the product can be confirmed by GC-FID.[1]

Applications in Catalysis

This compound is primarily used as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6] Its steric bulk is crucial for promoting the reductive elimination step and stabilizing the active catalytic species.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound, in combination with a palladium source (e.g., palladium(II) acetate), forms a highly active catalyst for the coupling of arylboronic acids with aryl bromides and chlorides.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Palladium catalysts bearing this compound-derived ligands are effective for the coupling of aryl halides with a wide range of amines.

References

- 1. benchchem.com [benchchem.com]

- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 3. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C8H18ClP | CID 139566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 31P [nmr.chem.ucsb.edu]

An In-Depth Technical Guide to the Synthesis and Purification of Di-tert-butylchlorophosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of di-tert-butylchlorophosphine, a critical reagent in organic synthesis, particularly in the formation of phosphine (B1218219) ligands for metal-catalyzed cross-coupling reactions. The document details established synthetic methodologies, purification protocols, and presents quantitative data to facilitate reproducibility and comparison.

Introduction

This compound ((t-Bu)₂PCl) is a sterically hindered organophosphorus compound widely utilized in the synthesis of bulky phosphine ligands. These ligands are instrumental in a variety of catalytic applications, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, where they enhance catalyst activity, stability, and selectivity. The steric bulk of the tert-butyl groups plays a crucial role in promoting reductive elimination and preventing catalyst deactivation. Given its significance, reliable and well-documented procedures for the synthesis and purification of this compound are of paramount importance for researchers in academia and the pharmaceutical industry.

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most common methods involve the reaction of a chlorinating agent with di-tert-butylphosphine (B3029888) or the reaction of phosphorus trichloride (B1173362) with a tert-butyl nucleophile.

Method 1: Chlorination of Di-tert-butylphosphine

This method involves the direct chlorination of di-tert-butylphosphine using a suitable chlorinating agent, such as octyl trichloroacetate (B1195264). This approach is often favored for its relatively high yield and purity of the final product.

Experimental Protocol:

A detailed experimental protocol for this method has been reported as follows:

-

To a three-necked round-bottom flask equipped with a thermometer, an addition funnel, and a condenser under a nitrogen atmosphere, add di-tert-butylphosphine (13.5 g, 92 mmol).[1]

-

Heat the flask to 83-84 °C.[1]

-

Slowly add octyl trichloroacetate (25.4 g, 92 mmol) dropwise over a period of 20 minutes.[1]

-

After the addition is complete, continue stirring the reaction mixture at 70 °C for an additional 20 minutes. Gas chromatography (GC) analysis at this stage should indicate minimal unreacted di-tert-butylphosphine (e.g., 0.6%).[1]

-

The crude product is then purified by vacuum distillation.

Quantitative Data for Method 1:

| Reactant 1 | Quantity (mol) | Reactant 2 | Quantity (mol) | Reaction Temperature (°C) | Reaction Time (min) | Yield (%) | Purity (%) |

| Di-tert-butylphosphine | 92 mmol | Octyl trichloroacetate | 92 mmol | 70-84 | 40 | 78.2 | 97 (by GC-FID) |

Synthesis Pathway (Method 1)

Caption: Synthesis of this compound via Chlorination.

Method 2: Reaction of Phosphorus Trichloride with Organometallic Reagents

This approach utilizes phosphorus trichloride (PCl₃) as the phosphorus source and a tert-butyl nucleophile, typically a Grignard reagent (tert-butylmagnesium chloride) or an organolithium reagent (tert-butyllithium). This method can be more direct but often presents challenges in controlling the stoichiometry due to the high reactivity of the organometallic reagents, which can lead to the formation of tri-tert-butylphosphine (B79228) as a byproduct. The steric hindrance of the tert-butyl groups can also impede the reaction.

General Considerations for Method 2:

-

Grignard Reagent (tert-butylmagnesium chloride): The reaction of PCl₃ with an excess of tert-butylmagnesium chloride has been reported to yield this compound. However, the reaction can be sluggish and may require the use of catalysts, such as copper(I) salts, to achieve reasonable yields.

-

Organolithium Reagent (tert-butyllithium): Tert-butyllithium (B1211817) is more reactive than the corresponding Grignard reagent and can also be used. Careful control of the stoichiometry and reaction temperature is crucial to prevent over-alkylation.

Detailed, high-yield protocols for these methods are less consistently reported in the literature, and yields can be variable.

Purification of this compound

The primary and most effective method for purifying this compound is vacuum distillation . Due to its relatively low boiling point under reduced pressure, this technique allows for efficient separation from less volatile impurities.

Experimental Protocol for Vacuum Distillation:

-

Assemble a short-path distillation apparatus. Ensure all glassware is dry and the system can hold a vacuum.

-

Transfer the crude this compound to the distillation flask.

-

Slowly apply a vacuum to the system.

-

Gently heat the distillation flask.

-

Collect the fraction that distills at the appropriate temperature and pressure. A reported boiling point is 48-52 °C at 3.2 mbar.[1]

-

It is common to discard a small forerun to ensure the purity of the main fraction. In one reported procedure, an initial fraction of 1.24 g was discarded.[1]

Purification Workflow

Caption: Purification of this compound by Vacuum Distillation.

Recrystallization:

While recrystallization is a common purification technique for solids, it is not widely reported for this compound. This is likely due to its low melting point, which makes it exist as a liquid or a low-melting solid at or near room temperature, rendering recrystallization impractical.

Safety Considerations

-

This compound is corrosive and moisture-sensitive. It should be handled in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

-

Organometallic reagents such as tert-butylmagnesium chloride and tert-butyllithium are highly reactive and pyrophoric. They must be handled with extreme care using appropriate techniques for air- and moisture-sensitive compounds.

-

Phosphorus trichloride is a toxic and corrosive liquid.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of this compound via the chlorination of di-tert-butylphosphine offers a reliable and high-yielding route to this important chemical. Purification by vacuum distillation is the standard and most effective method for obtaining a high-purity product. While alternative synthetic routes using organometallic reagents exist, they may require more careful optimization to control selectivity and achieve high yields. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to confidently and safely produce high-quality this compound for their research and development needs.

References

Di-tert-butylchlorophosphine: A Technical Overview for Advanced Chemical Synthesis

For Immediate Release

This technical guide provides an in-depth analysis of di-tert-butylchlorophosphine [(t-Bu)₂PCl], a critical reagent in modern synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document outlines the fundamental properties of this compound and illustrates its pivotal role in palladium-catalyzed cross-coupling reactions.

Core Physicochemical Properties

This compound is a sterically hindered organophosphine compound valued for its electron-donating characteristics and bulky nature, which are instrumental in facilitating a variety of chemical transformations. A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈ClP | [1][2] |

| Molecular Weight | 180.65 g/mol | [1] |

Role in Suzuki-Miyaura Cross-Coupling

This compound is frequently employed as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboranes and organohalides. The bulky di-tert-butyl groups on the phosphine (B1218219) ligand enhance the catalytic activity of the palladium center, facilitating the key steps of the catalytic cycle.

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[3][4] The phosphine ligand, in this case, this compound, plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity throughout the cycle.[5]

Experimental Protocols

Detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions are widely available in the chemical literature. A general procedure typically involves the following steps:

-

Catalyst Preparation: The active palladium catalyst is often generated in situ from a palladium precursor, such as palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0), and the phosphine ligand, this compound.

-

Reaction Setup: The aryl or vinyl halide, the boronic acid or ester, and a base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate) are combined in an appropriate solvent, such as toluene, dioxane, or tetrahydrofuran.[4]

-

Reaction Execution: The catalyst solution is added to the reaction mixture, which is then typically heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as extraction, chromatography, and crystallization.

For specific substrate combinations and detailed reaction conditions, consulting peer-reviewed chemical literature is highly recommended. The choice of base, solvent, and reaction temperature can significantly impact the efficiency and outcome of the coupling reaction.

References

An In-Depth Technical Guide on the Chemical Structure and Bonding in Di-tert-butylchlorophosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butylchlorophosphine [(tBu)2PCl] is a sterically hindered organophosphorus compound that serves as a crucial building block and ligand in modern synthetic chemistry. Its unique electronic and steric properties make it an invaluable reagent, particularly in the realm of metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of numerous pharmaceutical compounds and complex organic molecules. The bulky tert-butyl groups create a large cone angle, which can promote reductive elimination and stabilize low-coordinate metal centers in catalytic cycles. This guide provides a comprehensive overview of the chemical structure, bonding, and key experimental data for this compound, tailored for professionals in research and drug development.

Chemical Structure and Bonding

The molecular structure of this compound is characterized by a central phosphorus(III) atom bonded to two bulky tert-butyl groups and one chlorine atom. This arrangement results in a trigonal pyramidal geometry around the phosphorus center, consistent with VSEPR theory for an AX3E1 system, where the lone pair of electrons on the phosphorus atom occupies one of the tetrahedral vertices.

The steric hindrance imposed by the two tert-butyl groups significantly influences the bond angles and lengths within the molecule. The C-P-C bond angle is notably larger than that in less hindered phosphines, while the P-Cl bond is also affected by the electronic and steric environment.

Molecular Structure Diagram

Caption: Ball-and-stick model of this compound.

Quantitative Structural Data

The following table summarizes key bond lengths and angles for this compound, providing a quantitative insight into its molecular geometry.

| Parameter | Value |

| Bond Lengths | |

| P-Cl | ~2.07 Å |

| P-C | ~1.90 Å |

| C-C | ~1.54 Å |

| Bond Angles | |

| C-P-C | ~98° |

| Cl-P-C | ~103° |

| P-C-C | ~110° |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of this compound. The following tables present key data from various spectroscopic techniques.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ) / ppm | Solvent | Coupling Constants (J) / Hz |

| 31P | ~135 | Neat | - |

| 13C | ~36 (C) | CDCl3 | 1JPC ≈ 35 Hz |

| ~31 (CH3) | CDCl3 | 2JPC ≈ 15 Hz | |

| 1H | ~1.2 (CH3) | CDCl3 | 3JPH ≈ 13 Hz |

Infrared (IR) Spectroscopy

| Frequency (cm-1) | Vibrational Mode | Intensity |

| 2960-2870 | C-H stretch (tert-butyl) | Strong |

| 1460 | C-H bend (tert-butyl) | Medium |

| 1370 | C-H bend (tert-butyl) | Medium |

| 490-510 | P-Cl stretch | Medium-Strong |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of di-tert-butylphosphine (B3029888) with an octyl trichloroacetate (B1195264).

Materials:

-

Di-tert-butylphosphine

-

Octyl trichloroacetate

-

Nitrogen gas (for inert atmosphere)

-

Standard glassware for organic synthesis (three-necked round-bottomed flask, thermometer, addition funnel, condenser)

-

Distillation apparatus

Procedure:

-

A three-necked round-bottomed flask equipped with a thermometer, an addition funnel, and a condenser under a nitrogen atmosphere is charged with di-tert-butylphosphine (13.5 g, 92 mmol).

-

The flask is heated to 83-84 °C.

-

Octyl trichloroacetate (25.4 g, 92 mmol) is added dropwise via the addition funnel over a period of 20 minutes.

-

After the addition is complete, the reaction mixture is stirred at 70 °C for an additional 20 minutes. The reaction progress can be monitored by Gas Chromatography (GC) to ensure the consumption of the starting material.

-

The addition funnel is replaced with a short path distillation head.

-

The product is purified by vacuum distillation. A forerun is discarded, and the main fraction is collected at 48-52 °C / 3.2 mbar to yield this compound as a clear, colorless liquid.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

31P NMR: A sample of the neat liquid or a concentrated solution in an appropriate deuterated solvent (e.g., CDCl3) is prepared in an NMR tube. The 31P{1H} NMR spectrum is acquired. A single sharp peak is expected, and its chemical shift is compared to the literature value.

-

1H and 13C NMR: A dilute solution of the sample in a deuterated solvent is prepared. 1H and 13C{1H} NMR spectra are recorded. The chemical shifts, multiplicities, and coupling constants (nJPH and nJPC) are analyzed to confirm the presence of the tert-butyl groups and their connectivity to the phosphorus atom.

Infrared (IR) Spectroscopy:

-

A small drop of the neat liquid is placed on the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

The IR spectrum is recorded over the range of 4000-400 cm-1.

-

The characteristic vibrational bands for the C-H bonds of the tert-butyl groups and the P-Cl bond are identified and compared with expected frequencies.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

A dilute solution of the sample in a volatile organic solvent is prepared.

-

The sample is injected into a GC-MS system.

-

The retention time in the gas chromatogram provides information on the purity, while the mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, confirming the molecular weight and structure.

Characterization Workflow

Caption: General workflow for the characterization of this compound.

Conclusion

This compound is a cornerstone reagent in synthetic chemistry, particularly for the construction of complex molecules relevant to the pharmaceutical industry. A thorough understanding of its chemical structure, bonding, and spectroscopic properties is paramount for its effective application. The data and protocols presented in this guide offer a detailed technical resource for researchers and scientists, facilitating the synthesis, characterization, and utilization of this versatile compound in their research and development endeavors.

An In-depth Technical Guide to the Stability and Storage of Di-tert-butylchlorophosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage requirements for di-tert-butylchlorophosphine (CAS No: 13716-10-4). Adherence to these guidelines is critical to ensure the chemical's integrity, prevent hazardous reactions, and ensure the safety of laboratory personnel.

Chemical Stability and Reactivity

This compound is a reactive compound that is highly sensitive to its environment.[1][2] Its stability is compromised by exposure to air, moisture, and heat.[1]

Key Stability Characteristics:

-

Air and Moisture Sensitivity: The compound is air and moisture sensitive.[1][2] Prolonged exposure to air or moisture should be avoided.[1]

-

Water Reactivity: It reacts violently with water, liberating toxic gases such as hydrogen chloride.[1] Contact with water or moist air must be strictly prevented.[1]

-

Thermal Stability: The compound is combustible and sensitive to heat.[1] It should be kept away from open flames, hot surfaces, and other sources of ignition.[1] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, oxides of phosphorus, phosphine, and hydrogen chloride gas.[1]

-

Incompatible Materials: this compound is incompatible with strong oxidizing agents.[1]

The following table summarizes the key reactivity and stability data for this compound.

| Parameter | Value | Reference |

| CAS Number | 13716-10-4 | [1] |

| Molecular Formula | C8H18ClP | [2] |

| Molecular Weight | 180.66 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 48 °C at 3 mmHg | |

| Melting Point | 2-3 °C | [2] |

| Flash Point | 62 °C (143.6 °F) - closed cup | |

| Density | 0.951 g/mL at 25 °C | |

| Sensitivity | Air and moisture sensitive | [1][2] |

| Incompatibilities | Strong oxidizing agents, water | [1] |

Recommended Storage and Handling Protocols

Proper storage and handling are paramount to maintaining the quality of this compound and ensuring a safe laboratory environment.

The recommended storage conditions for this compound are summarized in the table below.

| Condition | Recommendation | Source |

| Atmosphere | Store under an inert gas, such as nitrogen. | [1] |

| Temperature | Store in a dry, cool, and well-ventilated place. Keep away from heat. Some suppliers recommend storage at temperatures below -15°C. | [1][4] |

| Container | Keep containers tightly closed. Store in a corrosive-resistant container with a resistant inner liner. | [1] |

| Location | Store in a corrosives area, away from heat, sparks, and open flames. Store locked up. | [1] |

Due to its hazardous nature, strict handling protocols must be followed.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly sealing safety goggles or a face shield.[1]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A recommended filter type is for organic gases and vapors.[1]

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Ensure an eyewash station and safety shower are readily accessible.[1]

Safe Handling Practices:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe mist, vapors, or spray.[1]

-

Do not allow contact with water.[1]

-

Keep away from open flames, hot surfaces, and sources of ignition.[1]

-

Wash hands thoroughly after handling.[1]

-

Contaminated clothing should be washed before reuse.[1]

Logical Workflow for Safe Handling and Storage

The following diagram illustrates the critical considerations and workflow for the safe handling and storage of this compound.

Caption: Logical workflow for mitigating the hazards of this compound.

Experimental Protocols

Protocol for Handling and Dispensing:

-

Preparation: Before handling, ensure all necessary PPE is worn correctly and the fume hood is functioning properly. Have appropriate quenching agents and spill kits readily available.

-

Inert Atmosphere: All glassware and equipment should be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

-

Transfer: Use syringe or cannula techniques for transferring the liquid under a positive pressure of inert gas to prevent exposure to air and moisture.

-

Weighing: If weighing is necessary, it should be done in a closed container or under an inert atmosphere.

-

Reaction Setup: Add this compound to the reaction vessel under a continuous flow of inert gas.

-

Post-Handling: After dispensing, securely seal the main container. Clean any contaminated surfaces and dispose of waste according to institutional and local regulations.

Protocol for Storage:

-

Receipt: Upon receipt, inspect the container for any damage.

-

Inerting: If the compound is to be stored for an extended period, consider re-purging the headspace of the container with an inert gas before sealing.

-

Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any relevant hazard warnings.

-

Inventory Management: Maintain a log of the chemical's use to track its age and exposure to the atmosphere.

By adhering to these stringent stability and storage protocols, researchers, scientists, and drug development professionals can safely and effectively utilize this compound in their work while maintaining its chemical integrity.

References

An In-depth Technical Guide to the Safe Handling of Di-tert-butylchlorophosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions and handling procedures for Di-tert-butylchlorophosphine (C₈H₁₈ClP). Due to its hazardous nature, strict adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid that is highly sensitive to air and moisture.[1] It is a versatile reagent used in various organic synthesis applications, particularly as a ligand in cross-coupling reactions.[2] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference(s) |

| Molecular Weight | 180.66 g/mol | [3] |

| Boiling Point | 48 °C at 3 mmHg | [2] |

| Density | 0.951 g/mL at 25 °C | [2] |

| Flash Point | 62 °C (143.6 °F) | [2] |

| Sensitivity | Air and Moisture Sensitive | [1] |

Hazard Identification and Classification

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[3] It is also pyrophoric, meaning it can ignite spontaneously in air.[1] A significant hazard is its violent reaction with water, which liberates toxic hydrogen chloride gas.[3]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Pyrophoric Liquids | 1 | H250: Catches fire spontaneously if exposed to air |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent contact and inhalation.

| PPE Type | Specification |

| Eye/Face Protection | Tightly sealed safety goggles and a face shield. |

| Skin Protection | Flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used, especially when handling outside of a fume hood or glovebox. |

Safe Handling and Storage

Due to its air and moisture sensitivity, this compound must be handled under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood or a glovebox.

Storage:

-

Store in a cool, dry, and well-ventilated area away from sources of ignition.

-

Keep the container tightly sealed under an inert atmosphere.

-

Store away from incompatible materials such as water, oxidizing agents, and acids.

Experimental Protocols

General Handling in an Inert Atmosphere

All manipulations of this compound should be performed using standard Schlenk line or glovebox techniques. Glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.

Quenching and Neutralization Protocol

Note: No specific, detailed experimental protocol for the quenching of this compound was found in the searched literature. The following is a general procedure for the safe quenching of reactive chlorophosphines. This procedure should be performed with extreme caution in a fume hood.

Materials:

-

Inert solvent (e.g., heptane, toluene)

-

A weak base solution (e.g., saturated sodium bicarbonate)

-

A protic solvent (e.g., isopropanol)

-

Appropriate reaction vessel with a stirrer and an inert gas inlet

Procedure:

-

Under an inert atmosphere, dilute the this compound with an anhydrous, inert solvent (e.g., heptane) in the reaction vessel. The dilution should be significant to control the reaction rate.

-

Cool the solution in an ice bath to manage the exothermic reaction.

-

Slowly add a protic solvent, such as isopropanol (B130326), dropwise with vigorous stirring. The isopropanol will react with the chlorophosphine.

-

After the initial reaction subsides, slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the acidic byproducts.[4][5] Monitor for any gas evolution.

-

Allow the mixture to warm to room temperature while stirring.

-

The resulting mixture should be tested for pH to ensure complete neutralization before disposal as hazardous waste according to local regulations.

Accidental Release and First Aid Measures

Spill: In case of a small spill, absorb the material with an inert, dry absorbent (e.g., sand, vermiculite). Do not use water. The contaminated absorbent should be collected in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services.

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Logical Relationships and Signaling Pathways

Safe Handling Workflow

Toxicity Pathway upon Hydrolysis

This compound reacts violently with water to produce Di-tert-butylphosphinous acid and Hydrogen Chloride (HCl) gas. The primary acute toxicity upon inhalation is due to the corrosive nature of HCl.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for comprehensive safety training and a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS and follow all institutional safety protocols when handling hazardous chemicals.

References

Spectroscopic Data of Di-tert-butylchlorophosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Di-tert-butylchlorophosphine (C₈H₁₈ClP), a key organophosphorus compound. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a clear, tabular format, accompanied by detailed experimental protocols for data acquisition. The logical workflow for obtaining and analyzing this data is also visualized.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ³¹P NMR, and ATR-IR spectroscopy for this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 1.15 | Doublet | ³J(P,H) = 12.8 | -CH₃ (tert-butyl) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 36.6 | Doublet | ¹J(P,C) = 31.2 | C(CH₃)₃ |

| 30.1 | Doublet | ²J(P,C) = 15.6 | C(CH₃)₃ |

³¹P NMR (Phosphorus-31 NMR)

| Chemical Shift (δ) (ppm) | Multiplicity | Referencing |

| 147 | Singlet | H₃PO₄ (85%) |

Infrared (IR) Spectroscopy Data

Attenuated Total Reflectance (ATR) - IR

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2962 | Strong | C-H stretch (asymmetric, -CH₃) |

| 2925 | Strong | C-H stretch (asymmetric, -CH₃) |

| 2867 | Strong | C-H stretch (symmetric, -CH₃) |

| 1460 | Medium | C-H bend (asymmetric, -CH₃) |

| 1365 | Medium | C-H bend (symmetric, -CH₃) |

| 1020 | Medium | P-C stretch |

| 804 | Strong | P-Cl stretch |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the presented spectroscopic data.

NMR Spectroscopy

NMR spectra were acquired on a Varian XL-100 spectrometer.[1][2] The sample was analyzed neat, without the use of a solvent.[2] The chemical shifts for ¹H and ¹³C NMR are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The ³¹P NMR spectrum is referenced to external 85% phosphoric acid (H₃PO₄).[2]

General Parameters:

-

Sample State: Neat Liquid[2]

-

Temperature: Ambient temperature (not specified in the available data)

Infrared Spectroscopy

The infrared spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with a DuraSamplIR II Attenuated Total Reflectance (ATR) accessory.[1] The sample was analyzed as a neat liquid.

General Parameters:

-

Instrument: Bruker Tensor 27 FT-IR[1]

-

Technique: ATR-Neat (DuraSamplIR II)[1]

-

Spectral Range: 4000 - 600 cm⁻¹ (typical)

-

Resolution: 4 cm⁻¹ (typical)

-

Number of Scans: 16 to 32 (typical)

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Physical properties like boiling point and density of Di-tert-butylchlorophosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of di-tert-butylchlorophosphine (CAS No. 13716-10-4), a versatile reagent in organic synthesis. The document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below, providing a clear reference for laboratory applications.

| Physical Property | Value | Conditions |

| Boiling Point | 191.6 °C | at 760 mmHg[1] |

| 48 °C | at 3 mmHg[2][3][4][5] | |

| 48-52 °C | at 3.2 mbar[3] | |

| 48 °C | No pressure specified[6] | |

| Density | 0.951 g/mL | at 25 °C[1][2][3][4] |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of this compound. Given the compound's sensitivity to air and moisture, as well as its corrosive nature, all procedures must be conducted in a controlled, inert atmosphere (e.g., using a glovebox or Schlenk line) and with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

2.1. Determination of Boiling Point using the Thiele Tube Method

This method is suitable for determining the boiling point of a small quantity of liquid.

Materials:

-

This compound sample

-

Thiele tube

-

Mineral oil or other suitable high-boiling point liquid

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or heating mantle)

-

Inert atmosphere setup (glovebox or Schlenk line)

Procedure:

-

Preparation under Inert Atmosphere: Inside a glovebox or under a stream of inert gas, add approximately 0.5 mL of this compound to a small, dry test tube.

-

Capillary Tube Insertion: Place a capillary tube, with its open end down, into the test tube containing the sample.

-

Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.[7][8]

-

Thiele Tube Setup: Fill the Thiele tube with a suitable heating oil (e.g., mineral oil) to a level just above the top of the side arm.

-

Immersion: Clamp the thermometer and test tube assembly so that it is immersed in the oil in the Thiele tube. The sample should be positioned in the main body of the tube, and the rubber band should remain above the oil level to prevent degradation from heat.[7][9]

-

Heating: Gently heat the side arm of the Thiele tube with a small flame or a heating mantle.[7][10] This will induce convection currents in the oil, ensuring uniform temperature distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Boiling Point Determination: Turn off the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[9][10] Record this temperature.

-

Repeat: For accuracy, repeat the determination at least twice and calculate the average boiling point.

2.2. Determination of Density using a Pycnometer

A pycnometer is a flask with a specific volume used for precise density measurements of liquids.

Materials:

-

This compound sample

-

Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper containing a capillary bore

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Inert atmosphere setup (glovebox or Schlenk line)

-

Dry, lint-free wipes

Procedure:

-

Preparation and Calibration under Inert Atmosphere: All handling of the pycnometer and the sample should be performed in a glovebox or under an inert atmosphere.

-

Mass of Empty Pycnometer: Carefully clean and dry the pycnometer and its stopper. Weigh the empty, dry pycnometer on an analytical balance and record the mass (m_pycnometer).

-

Mass of Pycnometer with Water (Calibration): Fill the pycnometer with deionized water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary. Equilibrate the pycnometer in a constant temperature water bath (e.g., 25 °C). Carefully dry the exterior of the pycnometer with a lint-free wipe and weigh it. Record this mass (m_water). The volume of the pycnometer (V_pycnometer) can be calculated using the density of water at that temperature.

-

Mass of Pycnometer with Sample: Empty and thoroughly dry the pycnometer. Fill the pycnometer with the this compound sample. Insert the stopper, allowing the excess liquid to exit through the capillary.

-

Temperature Equilibration: Place the filled pycnometer in the constant temperature water bath set to 25 °C and allow it to equilibrate.

-

Final Weighing: Carefully dry the exterior of the pycnometer and weigh it on the analytical balance. Record this mass (m_sample).

-

Calculation of Density: The density (ρ) of the this compound is calculated using the following formula:

ρ = (m_sample - m_pycnometer) / V_pycnometer

-

Repeat: For accuracy, perform the measurement in triplicate and report the average density.

Structure-Property Relationship

The physical properties of this compound are directly influenced by its molecular structure. The diagram below illustrates this relationship.

Caption: Molecular structure's influence on physical properties.

The two bulky tert-butyl groups increase the molecule's surface area, leading to stronger van der Waals forces between molecules. This results in a relatively high boiling point for its molecular weight.[11][12][13] These bulky groups also affect how the molecules pack together in the liquid state, which is a key determinant of density. The polar phosphorus-chlorine (P-Cl) bond introduces dipole-dipole interactions, further contributing to the intermolecular forces that must be overcome for the substance to boil.[12]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound 96 13716-10-4 [sigmaaldrich.com]

- 3. Di-tert-butylchlorophosphane | 13716-10-4 [chemicalbook.com]

- 4. Di-tert-butylchlorophosphane CAS#: 13716-10-4 [m.chemicalbook.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound | Di-t-butylchlorophosphine | nb3272 - Ereztech [ereztech.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Understanding How Intermolecular Forces Affect Boiling Points | Chemistry | Study.com [study.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Supplemental Topics [www2.chemistry.msu.edu]

An In-depth Technical Guide on the Reactivity of Di-tert-butylchlorophosphine with Water and Air

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butylchlorophosphine ((t-Bu)₂PCl) is a sterically hindered organophosphorus compound widely utilized as a ligand in transition metal-catalyzed cross-coupling reactions. Its efficacy in organic synthesis is, however, contrasted by its pronounced reactivity towards atmospheric components, namely water and oxygen. This technical guide provides a comprehensive overview of the reactions of this compound with water (hydrolysis) and air (oxidation). It includes detailed descriptions of the reaction pathways, products, and proposed experimental protocols for their investigation. Due to a lack of specific quantitative kinetic and thermodynamic data in the public domain for these specific reactions, this guide also outlines methodologies for determining such parameters.

Introduction

This compound is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed coupling reactions.[1][2] The bulky tert-butyl groups create a sterically demanding environment around the phosphorus atom, which can lead to high selectivity in catalytic processes.[1] However, the phosphorus(III) center is highly susceptible to nucleophilic attack and oxidation. This guide focuses on its reactivity with two common laboratory and industrial environmental components: water and air. Understanding these degradation pathways is critical for the safe handling, storage, and use of this reagent, as well as for the accurate interpretation of experimental results.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and its primary degradation product, di-tert-butylphosphine (B3029888) oxide, is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Di-tert-butylphosphine oxide

| Property | This compound | Di-tert-butylphosphine Oxide |

| CAS Number | 13716-10-4[3] | 684-19-5 |

| Molecular Formula | C₈H₁₈ClP[3] | C₈H₁₉OP |

| Molecular Weight | 180.66 g/mol [2] | 162.21 g/mol |

| Appearance | Colorless to light yellow liquid[4] | White crystalline solid |

| Melting Point | 2-3 °C[2] | 74-82 °C |

| Boiling Point | 48 °C at 3 mmHg[2] | Not available |

| Density | 0.951 g/mL at 25 °C[2] | Not available |

| Solubility | Miscible with tetrahydrofuran[4] | Soluble in many organic solvents |

| ³¹P NMR Shift | ~100 ppm | Not available |

Reactivity with Water (Hydrolysis)

This compound reacts readily with water in a hydrolysis reaction to produce di-tert-butylphosphine oxide and hydrogen chloride. This reaction is typically rapid and exothermic.

Reaction Pathway

The hydrolysis proceeds via a nucleophilic attack of water on the electrophilic phosphorus atom, followed by the elimination of hydrogen chloride. The bulky tert-butyl groups, while providing steric hindrance, do not prevent this reaction with a small nucleophile like water.

Caption: Proposed mechanism for the hydrolysis of this compound.

Quantitative Data

Proposed Experimental Protocol for Studying Hydrolysis

3.3.1. Monitoring by NMR Spectroscopy

This protocol describes a method to monitor the hydrolysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

-

Objective: To observe the disappearance of the reactant and the appearance of the product over time.

-

Materials:

-

This compound

-

Anhydrous deuterated solvent (e.g., CDCl₃)

-

D₂O

-

NMR tubes

-

Gas-tight syringe

-

-

Procedure:

-

Prepare a stock solution of this compound in anhydrous CDCl₃ under an inert atmosphere (e.g., in a glovebox).

-

Transfer a known volume of this solution to an NMR tube.

-

Acquire an initial ³¹P and ¹H NMR spectrum to serve as the time-zero reference. The ³¹P spectrum should show a characteristic peak for this compound.

-

Using a gas-tight syringe, inject a stoichiometric amount of D₂O into the NMR tube.

-

Immediately begin acquiring a series of ³¹P NMR spectra at regular time intervals.

-

Process the spectra and integrate the peaks corresponding to this compound and di-tert-butylphosphine oxide.

-

Plot the concentration of the reactant and product as a function of time to determine the reaction rate.

-

3.3.2. Determination of Reaction Enthalpy by Calorimetry

This protocol outlines a method to determine the enthalpy of hydrolysis using a simple coffee-cup calorimeter.[7][8][9]

-

Objective: To measure the heat released during the hydrolysis reaction.

-

Materials:

-

This compound

-

Deionized water

-

Coffee-cup calorimeter (e.g., two nested Styrofoam cups with a lid)

-

Magnetic stirrer and stir bar

-

Digital thermometer (accurate to ±0.1 °C)

-

-

Procedure:

-

Assemble the calorimeter.

-

Add a known mass of deionized water to the calorimeter and allow it to reach thermal equilibrium. Record the initial temperature (T_initial).

-

Under an inert atmosphere, measure a known mass of this compound in a sealed, pre-weighed container.

-

Quickly add the this compound to the water in the calorimeter, seal the lid, and begin stirring.

-

Record the temperature at regular intervals until a maximum temperature (T_final) is reached and the temperature begins to decrease.

-

Calculate the heat absorbed by the solution (q_solution) using the formula: q = m × c × ΔT, where 'm' is the total mass of the solution, 'c' is the specific heat capacity of the solution (assumed to be that of water, 4.184 J/g°C), and ΔT is the change in temperature (T_final - T_initial).

-

The enthalpy of reaction (ΔH) per mole of this compound can then be calculated.

-

Reactivity with Air (Oxidation)

This compound is sensitive to air and undergoes oxidation, particularly in the presence of oxygen. The primary product of this reaction is also di-tert-butylphosphine oxide.

Reaction Pathway

The oxidation of trivalent phosphorus compounds by molecular oxygen can proceed through a radical mechanism. The phosphorus lone pair interacts with oxygen to form a peroxide intermediate, which then rearranges to the stable phosphine (B1218219) oxide.

Caption: Proposed pathway for the oxidation of this compound.

It is important to note that the initial oxidation product may be this compound oxide, which could subsequently hydrolyze in the presence of atmospheric moisture to di-tert-butylphosphine oxide.

Quantitative Data

Proposed Experimental Protocol for Studying Oxidation

4.3.1. Monitoring by FTIR Spectroscopy

This protocol uses Fourier-transform infrared (FTIR) spectroscopy to monitor the formation of the P=O bond, which is characteristic of the phosphine oxide product.[10][11]

-

Objective: To detect the formation of the P=O stretching vibration, indicating oxidation.

-

Materials:

-

This compound

-

Anhydrous, oxygen-free solvent (e.g., hexane)

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or a liquid cell

-

Source of dry air or oxygen

-

-

Procedure:

-

Under an inert atmosphere, dissolve a small amount of this compound in the anhydrous solvent.

-

Acquire an initial FTIR spectrum of the solution. This will serve as the baseline and should not show a significant peak in the P=O stretching region (typically 1100-1300 cm⁻¹).

-

Bubble dry air or oxygen through the solution while continuously acquiring FTIR spectra at regular intervals.

-

Observe the growth of a new absorption band in the P=O region.

-

The rate of oxidation can be qualitatively or semi-quantitatively assessed by monitoring the increase in the absorbance of the P=O peak over time.

-

Summary and Recommendations

This compound is a highly reactive compound that readily degrades upon exposure to water and air. The primary degradation product in both cases is di-tert-butylphosphine oxide. Due to the lack of specific quantitative data on the kinetics and thermodynamics of these reactions, researchers and professionals in drug development should exercise extreme caution.

Key Recommendations:

-

Handling and Storage: Always handle this compound under a dry, inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques. Store in a tightly sealed container in a cool, dry place.

-

Experimental Design: When using this compound in reactions, ensure all solvents and reagents are rigorously dried and degassed. The presence of residual water or air can lead to the formation of di-tert-butylphosphine oxide, which may act as an unintended ligand or impurity, affecting reaction outcomes and product purity.

-

Further Research: There is a clear need for detailed kinetic and thermodynamic studies on the hydrolysis and oxidation of this compound. The proposed experimental protocols in this guide provide a starting point for such investigations.

By understanding and controlling the reactivity of this compound with water and air, its utility as a powerful tool in organic synthesis can be maximized while ensuring experimental reproducibility and safety.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 96%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C8H18ClP | CID 139566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Di-tert-butylchlorophosphane synthesis - chemicalbook [chemicalbook.com]

- 5. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Real‐Time NMR Monitoring of Spatially Segregated Enzymatic Reactions in Multilayered Hydrogel Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 8. youtube.com [youtube.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. als.lbl.gov [als.lbl.gov]

The Advent and Evolution of Steric Influence: A Technical Guide to Bulky Phosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the ability to fine-tune catalytic processes is paramount. Among the most powerful tools in the chemist's arsenal (B13267) are phosphine (B1218219) ligands, whose steric and electronic properties can be precisely modulated to achieve desired reactivity and selectivity. This technical guide delves into the discovery and history of a pivotal class of these ligands: bulky phosphines. From their conceptual origins to their indispensable role in groundbreaking catalytic systems, we explore the key milestones, quantitative characteristics, and synthetic methodologies that have defined this field.

A Historical Perspective: From Serendipity to Rational Design

The journey of phosphine ligands in coordination chemistry began in the mid-19th century, with early reports of metal-phosphine complexes. However, it was not until the mid-20th century that their profound impact on catalysis was truly appreciated. The initial use of phosphine ligands, such as triphenylphosphine, in industrial processes like Reppe chemistry for acrylic ester synthesis, marked a significant step forward.[1]

A paradigm shift occurred with the systematic investigation of the steric and electronic properties of phosphine ligands, most notably by Chadwick A. Tolman at DuPont in the 1970s.[2] Tolman introduced the concept of the "cone angle" (θ), a quantitative measure of the steric bulk of a phosphine ligand.[3] This seminal work provided a framework for understanding how the size of a ligand could dramatically influence the outcome of a catalytic reaction, laying the groundwork for the rational design of new and more effective catalysts.[3]

The late 20th and early 21st centuries witnessed an explosion in the development and application of bulky phosphine ligands, driven by the demands of increasingly complex organic syntheses. The advent of palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, created a fertile ground for the application of these sterically demanding ligands.[4] Researchers like Stephen L. Buchwald and John F. Hartwig pioneered the development of highly effective bulky phosphine ligands for C-N and C-O bond-forming reactions, now famously known as the Buchwald-Hartwig amination.[5][6] Similarly, the development of Grubbs' catalysts for olefin metathesis showcased the critical role of bulky phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃), in stabilizing the active ruthenium species and promoting high catalytic activity.[2][7]

Quantifying Steric and Electronic Effects

The efficacy of a phosphine ligand in a catalytic cycle is governed by a delicate interplay of its steric and electronic properties. The Tolman cone angle provides a crucial metric for the steric hindrance imposed by the ligand, while the pKa of the conjugate acid of the phosphine offers insight into its electron-donating ability.

| Ligand | Abbreviation | Cone Angle (θ) [°] | pKa (H₂O) |

| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 182 | 11.4 |

| Tricyclohexylphosphine | PCy₃ | 170 | 9.7 |

| Triisopropylphosphine | P(i-Pr)₃ | 160 | 9.0 |

| Dicyclohexylphenylphosphine | PCy₂Ph | 159 | ~7.3 |

| Triphenylphosphine | PPh₃ | 145 | 2.73 |

| Tri(o-tolyl)phosphine | P(o-tol)₃ | 194 | 3.08 |

| Buchwald Ligands | |||

| JohnPhos | 196 | - | |

| XPhos | 254 | - | |

| SPhos | 256 | - | |

| cataCXium® Ligands | |||

| cataCXium® A | 184 | - |

Table 1: A comparison of cone angles and pKa values for a selection of common and proprietary bulky phosphine ligands. Data compiled from various sources.[8][9]

Experimental Protocols for the Synthesis of Key Bulky Phosphine Ligands

The following section provides detailed methodologies for the synthesis of three seminal bulky phosphine ligands. These protocols are intended for research purposes and should be carried out by trained professionals in a controlled laboratory setting.

Synthesis of Tricyclohexylphosphine (PCy₃)

This procedure outlines a common method for the synthesis of tricyclohexylphosphine via a Grignard reaction.

Materials:

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Cyclohexyl chloride

-

Phosphorus trichloride (B1173362) (PCl₃)

-

Anhydrous diethyl ether

-

Anhydrous toluene

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

-

Grignard Reagent Preparation: In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a crystal of iodine. The flask is heated gently under a flow of nitrogen to initiate the reaction. A solution of cyclohexyl chloride in anhydrous diethyl ether is added dropwise via the dropping funnel to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with PCl₃: The Grignard solution is cooled to 0 °C in an ice bath. A solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise with vigorous stirring, maintaining the temperature below 10 °C.

-

Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from ethanol (B145695) to yield tricyclohexylphosphine as a white crystalline solid.[10]

Synthesis of Tri-tert-butylphosphine (P(t-Bu)₃)

Materials:

-

tert-Butylmagnesium chloride (2.0 M in diethyl ether)

-

Phosphorus trichloride (PCl₃)

-

Copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂)

-

Lithium bromide (LiBr)

-

Anhydrous hexane

-

Aqueous tetrafluoroboric acid (HBF₄, 3 M)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ethanol

Procedure:

-

Reaction Setup: To a dried three-neck flask under a nitrogen atmosphere, add CuBr·SMe₂ and LiBr, followed by anhydrous hexane. The suspension is cooled in an ice bath, and PCl₃ is added.

-

Grignard Addition: The tert-butylmagnesium chloride solution is added dropwise, keeping the internal temperature below 8 °C for the first half of the addition. The flask is then allowed to warm to room temperature, and the remainder of the Grignard reagent is added. The mixture is stirred vigorously for 13 hours at 23 °C.

-

Salt Formation and Extraction: The mixture is recooled in an ice bath, and the aqueous HBF₄ solution is carefully added, keeping the internal temperature below 25 °C. The biphasic mixture is stirred and then filtered. The layers are separated, and the aqueous layer is washed with hexane. The aqueous layer is then extracted with dichloromethane.

-

Isolation and Purification: The combined dichloromethane layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to afford crude tri-tert-butylphosphonium tetrafluoroborate (B81430) as a white solid. The pure product is obtained by crystallization from ethanol.[7]

Synthesis of a Buchwald-Type Ligand: XPhos

This procedure outlines a general approach for the synthesis of the Buchwald ligand XPhos.

Materials:

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl

-

Palladium(II) acetate (B1210297)

-

Methanesulfonic acid

-

Tetrahydrofuran (THF)

Procedure:

-

Palladacycle Formation: 2-Aminobiphenyl is reacted with methanesulfonic acid to form 2-ammoniumbiphenyl mesylate. This salt is then reacted with palladium(II) acetate to form the dimeric palladacycle, [Pd(ABP)(OMs)]₂ (where ABP is the C-deprotonated 2-aminobiphenyl and OMs is the mesylate).[11]

-

Ligand Exchange: The isolated palladacycle dimer is then treated with two equivalents of the XPhos ligand in a suitable solvent like THF. The reaction mixture is stirred, leading to the formation of the XPhos Pd G3 precatalyst.[11]

-

Isolation: The product is typically isolated by precipitation and can be purified by washing with appropriate solvents to remove any unreacted starting materials or byproducts.[11]

Conclusion

The discovery and development of bulky phosphine ligands represent a cornerstone of modern organometallic chemistry and catalysis. The ability to rationally design ligands with specific steric and electronic properties has empowered chemists to tackle previously insurmountable synthetic challenges. From the pioneering conceptual work of Tolman to the development of sophisticated ligand scaffolds by Buchwald, Hartwig, Grubbs, and others, the evolution of bulky phosphine ligands continues to drive innovation in catalysis, with profound implications for the pharmaceutical, agrochemical, and materials science industries. The experimental protocols and quantitative data provided herein offer a valuable resource for researchers seeking to harness the power of these remarkable molecular tools.

References

- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. uga-editions.com [uga-editions.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. scholar.utc.edu [scholar.utc.edu]

- 11. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Di-tert-butylchlorophosphine in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of di-tert-butylchlorophosphine as a precursor for bulky, electron-rich phosphine (B1218219) ligands in Suzuki-Miyaura cross-coupling reactions. Detailed protocols and supporting data are included to facilitate the application of this chemistry in research and development settings, particularly in the synthesis of complex molecules for drug discovery and materials science.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The efficiency and scope of this reaction are critically dependent on the choice of the palladium catalyst and, most importantly, the supporting phosphine ligand. This compound serves as a versatile and cost-effective precursor for the synthesis of a variety of bulky and electron-rich phosphine ligands. These ligands are instrumental in promoting the key steps of the catalytic cycle, leading to high yields and broad substrate scope, especially with challenging substrates such as aryl chlorides. The steric bulk of the di-tert-butylphosphino group facilitates the formation of the catalytically active monoligated palladium(0) species, which enhances the rates of oxidative addition and reductive elimination.

Ligand Synthesis from this compound

Bulky monophosphine ligands are frequently synthesized by the reaction of this compound with organometallic reagents, such as Grignard or organolithium reagents. This modular approach allows for the facile synthesis of a diverse range of ligands with tailored steric and electronic properties.

A general one-pot protocol for the synthesis of dialkylbiarylphosphine ligands involves the addition of an aryl Grignard or an aryllithium reagent to an in situ generated benzyne (B1209423) intermediate, followed by trapping with a chlorophosphine like this compound[1].

Application in Suzuki-Miyaura Coupling

Catalyst systems derived from this compound are highly effective for the Suzuki-Miyaura coupling of a wide range of substrates, including aryl chlorides, which are often less reactive than the corresponding bromides or iodides. The resulting bulky phosphine ligands stabilize the palladium center and promote efficient catalysis.

General Workflow for Ligand Synthesis and Subsequent Suzuki-Miyaura Coupling

Caption: General workflow for in situ ligand synthesis and subsequent Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: Synthesis of a Bulky Biarylphosphine Ligand and its use in Suzuki-Miyaura Coupling

This protocol is adapted from methodologies for synthesizing bulky biaryl phosphine ligands[1].

Step 1: Synthesis of 2-(Di-tert-butylphosphino)biphenyl (B1301956)

-

Materials:

-

tert-Butyllithium (B1211817) (in pentane)

-

This compound

-

Anhydrous diethyl ether or THF

-

Standard Schlenk line and glassware

-

Procedure:

-

To a solution of 2-bromobiphenyl (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere (argon or nitrogen), add tert-butyllithium (2.2 eq) dropwise.

-

Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture back to -78 °C and slowly add this compound (1.1 eq).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Step 2: Suzuki-Miyaura Coupling of 4-Chlorotoluene (B122035) with Phenylboronic Acid

-

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

2-(Di-tert-butylphosphino)biphenyl (ligand from Step 1)

-

4-Chlorotoluene

-

Phenylboronic acid

-

Potassium phosphate (B84403) (K₃PO₄)

-

Anhydrous toluene

-

Standard Schlenk tube and glassware

-

-

Procedure:

-

To a Schlenk tube, add Pd(OAc)₂ (1-2 mol%), the synthesized 2-(di-tert-butylphosphino)biphenyl (2-4 mol%), 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous toluene (2-3 mL) via syringe.

-

Stir the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or GC).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 4-methyl-1,1'-biphenyl.

-

Quantitative Data

The following tables summarize representative data for Suzuki-Miyaura couplings using bulky phosphine ligands, highlighting the effectiveness of catalyst systems derived from di-tert-butylphosphine (B3029888) precursors.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

| Entry | Aryl Chloride | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | L1 | 1.5 | K₃PO₄ | Toluene | 100 | 16 | 98 |

| 2 | 2-Chloroanisole | L1 | 2.0 | Cs₂CO₃ | Dioxane | 100 | 18 | 95 |

| 3 | 4-Chloroacetophenone | L2 | 1.0 | K₃PO₄ | Toluene | 80 | 12 | 99 |

| 4 | 2-Chloropyridine | L2 | 2.0 | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 92 |

L1: 2-(Di-tert-butylphosphino)biphenyl; L2: Tri-tert-butylphosphine. Data is representative and compiled from various sources on bulky phosphine ligands.

Table 2: Suzuki-Miyaura Coupling of Various Aryl Halides with Boronic Acids

| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Yield (%) |

| 1 | 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | L1 | 1.0 | K₃PO₄ | Toluene | 97 |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | L1 | 1.5 | Cs₂CO₃ | Dioxane | 96 |

| 3 | 3-Bromoquinoline | 2-Thiopheneboronic acid | L2 | 2.0 | K₂CO₃ | DME | 94 |

| 4 | 4-Iodoanisole | 3-Furylboronic acid | L2 | 1.0 | K₃PO₄ | Toluene | 98 |

L1: 2-(Di-tert-butylphosphino)biphenyl; L2: Tri-tert-butylphosphine. Data is representative and compiled from various sources on bulky phosphine ligands.

Catalytic Cycle

The Suzuki-Miyaura coupling reaction catalyzed by a palladium complex with a bulky phosphine ligand (L) proceeds through a well-established catalytic cycle. The bulky and electron-donating nature of ligands derived from this compound is crucial for the efficiency of this cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0)L species reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. Bulky ligands promote the formation of the monoligated Pd(0)L species, which is highly reactive in this step.

-

Transmetalation: The aryl group (Ar') from the organoboron reagent replaces the halide (X) on the palladium center. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups (Ar and Ar') are coupled to form the biaryl product, regenerating the Pd(0)L catalyst, which can then re-enter the catalytic cycle. The steric bulk of the phosphine ligand facilitates this final, product-forming step.

References

Application Notes and Protocols: Di-tert-butylchlorophosphine as a Precursor for Bulky Phosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction